N-(4-butylphenyl)-2-fluorobenzamide
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Overview
Description
N-(4-butylphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-fluorobenzamide typically involves the reaction of 4-butylaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 4-butylbenzoic acid or 4-butylbenzaldehyde.
Reduction: Formation of N-(4-butylphenyl)-2-fluoroaniline.
Substitution: Formation of N-(4-butylphenyl)-2-aminobenzamide or N-(4-butylphenyl)-2-thiobenzamide.
Scientific Research Applications
N-(4-butylphenyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-2-chlorobenzamide
- N-(4-butylphenyl)-2-bromobenzamide
- N-(4-butylphenyl)-2-iodobenzamide
Uniqueness
N-(4-butylphenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
349128-49-0 |
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Molecular Formula |
C17H18FNO |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO/c1-2-3-6-13-9-11-14(12-10-13)19-17(20)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3,(H,19,20) |
InChI Key |
WSJJBBCKKSUPEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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